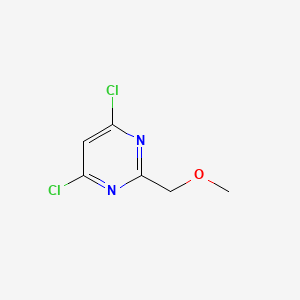

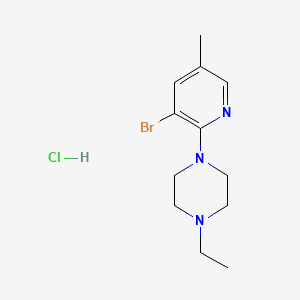

![molecular formula C8H8ClN3 B598767 2-(氯甲基)-6-甲基咪唑并[1,2-b]哒嗪 CAS No. 1201597-29-6](/img/structure/B598767.png)

2-(氯甲基)-6-甲基咪唑并[1,2-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

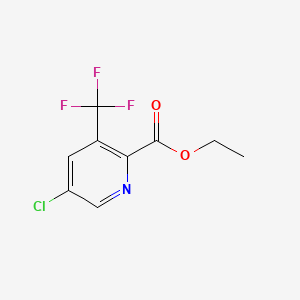

The compound “2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine” is a chemical compound with the empirical formula C7H5Cl2N3. Its molecular weight is 202.04 .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been widely studied in drug molecules . The synthesis process often involves the use of 1,2-dimethoxyethane and 1,3-dichloroacetone .Molecular Structure Analysis

The pyridazine ring in the structure of the compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

The compound is part of the pyridazine heterocycle family, which is known for its unique applications in molecular recognition. The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Physical and Chemical Properties Analysis

The compound has a molecular weight of 202.04 and is typically in solid form . It is characterized by its unique physicochemical properties, including weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .科学研究应用

合成和抗病毒活性

2-(氯甲基)-6-甲基咪唑并[1,2-b]哒嗪及其衍生物已被合成并评估其抗病毒活性。该类化合物在体外显示出作为人类巨细胞病毒和水痘-带状疱疹病毒复制抑制剂的潜力,表明它们作为抗病毒剂的潜力 (Galtier 等人,2003)。

药理活性

对该化合物的衍生物的研究包括评估它们的抗炎、镇痛和抑制前列腺素生物合成的能力。这些研究提供了对这些化合物的构效关系和潜在作用机制的见解 (Abignente 等人,1992)。

与中枢神经系统的相互作用

对取代的咪唑并[1,2-b]哒嗪(包括 2-(氯甲基)-6-甲基咪唑并[1,2-b]哒嗪)的研究探索了它们与中枢神经系统的相互作用。这些化合物已经过测试,以了解它们从大鼠脑浆膜中置换 [3H]地西泮的能力,有助于理解它们的神经活动 (Barlin 等人,1992)。

合成技术

已经探索了该化合物的合成工艺,包括“水介导”加氢胺化和银催化的氨氧化。这些方法提供了对该化学品及其相关化合物的有效且潜在环保的合成路线的见解 (Mohan 等人,2013)。

抗菌活性

对咪唑并[1,2-b]哒嗪衍生物(包括与 2-(氯甲基)-6-甲基咪唑并[1,2-b]哒嗪相关的衍生物)的抗菌特性的研究显示出有希望的结果。这项研究增强了我们对这些化合物在对抗细菌感染中的潜在应用的理解 (Althagafi & Abdel‐Latif, 2021)。

安全和危害

作用机制

Target of Action

The compound 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine has been identified to primarily target the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage . It can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .

Mode of Action

The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses and tissue damage caused by this cytokine .

Biochemical Pathways

The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . The compound, by inhibiting IL-17A, can potentially affect this pathway and its downstream effects, thereby improving symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Pharmacokinetics

It is noted that orally administered treatments for moderate to severe psoriasis are currently lacking . A small molecule IL-17A inhibitor like this compound may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Result of Action

The inhibition of IL-17A by this compound can potentially lead to a reduction in the pro-inflammatory responses and tissue damage caused by this cytokine . This can result in improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Action Environment

It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time .

属性

IUPAC Name |

2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQQTWDXXVJNSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(N=C2C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)

![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)